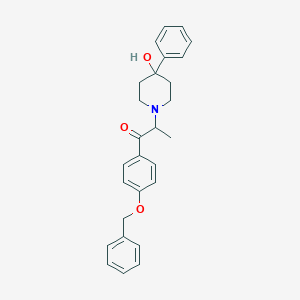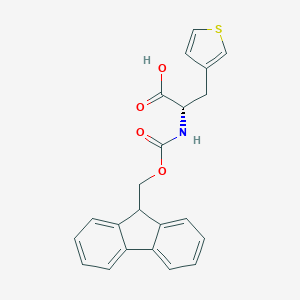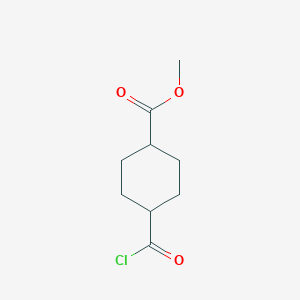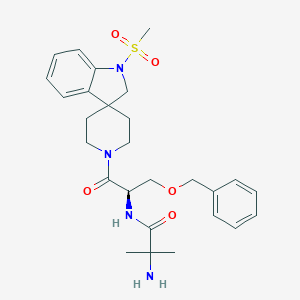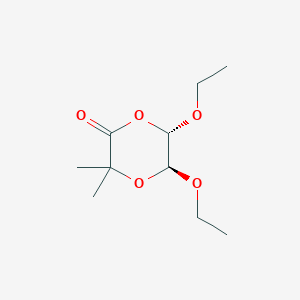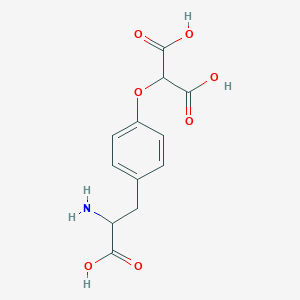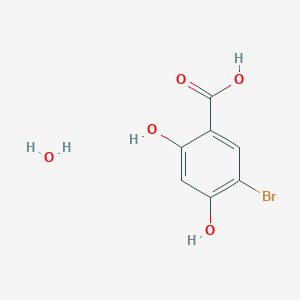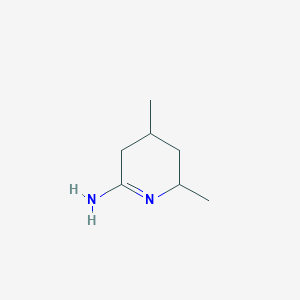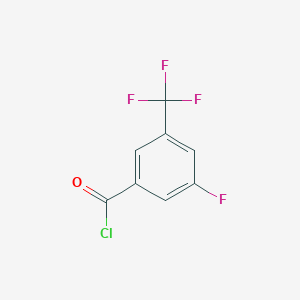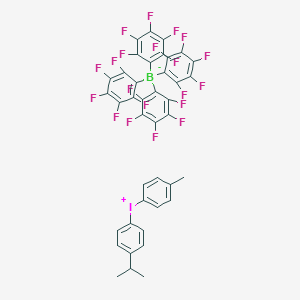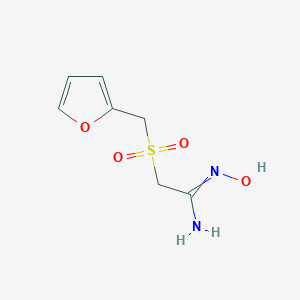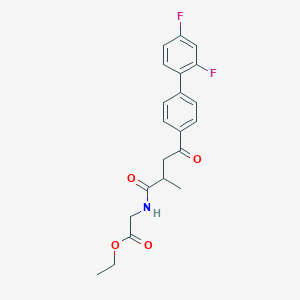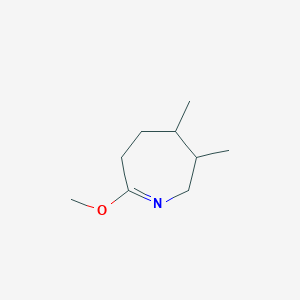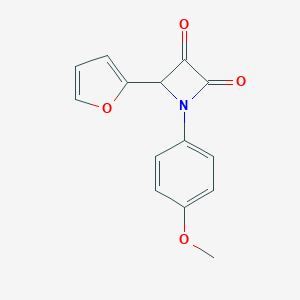
4-(2-Furanyl)-1-(4-methoxyphenyl)-2,3-azetidinedione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-Furanyl)-1-(4-methoxyphenyl)-2,3-azetidinedione, also known as FMF-1, is a small molecule drug that has shown promising results in scientific research. It belongs to the class of azetidinedione compounds and has been studied for its potential applications in various fields such as cancer treatment, neuroprotection, and anti-inflammatory effects.
作用机制
The mechanism of action of 4-(2-Furanyl)-1-(4-methoxyphenyl)-2,3-azetidinedione is not fully understood, but it is believed to act through multiple pathways. It has been shown to inhibit the activity of various enzymes, including topoisomerase II and cyclooxygenase-2 (COX-2), which are involved in cancer cell growth and inflammation, respectively. It has also been found to modulate the expression of various genes involved in cell cycle regulation, apoptosis, and inflammation.
生化和生理效应
4-(2-Furanyl)-1-(4-methoxyphenyl)-2,3-azetidinedione has been found to have various biochemical and physiological effects. In cancer cells, it has been shown to induce cell cycle arrest and apoptosis. It has also been found to inhibit angiogenesis, which is the process of new blood vessel formation that is essential for tumor growth.
In the brain, 4-(2-Furanyl)-1-(4-methoxyphenyl)-2,3-azetidinedione has been found to reduce oxidative stress and inflammation, which are known to contribute to neurodegeneration. It has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the survival and growth of neurons.
Inflammatory response, 4-(2-Furanyl)-1-(4-methoxyphenyl)-2,3-azetidinedione has been found to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response. It has also been shown to reduce the production of reactive oxygen species (ROS), which are involved in inflammation and tissue damage.
实验室实验的优点和局限性
4-(2-Furanyl)-1-(4-methoxyphenyl)-2,3-azetidinedione has several advantages for lab experiments. It is a small molecule drug that is relatively easy to synthesize and purify. It has also been shown to have low toxicity in animal studies, which makes it a promising candidate for further research.
However, there are also limitations to using 4-(2-Furanyl)-1-(4-methoxyphenyl)-2,3-azetidinedione in lab experiments. Its mechanism of action is not fully understood, which makes it difficult to predict its effects in different experimental settings. It also has limited solubility in water, which can make it difficult to administer in certain experiments.
未来方向
There are several future directions for research on 4-(2-Furanyl)-1-(4-methoxyphenyl)-2,3-azetidinedione. In cancer research, further studies are needed to determine its efficacy in animal models and clinical trials. It may also be useful to investigate its potential synergistic effects with other cancer drugs.
In neuroprotection research, future studies could focus on its potential applications in neurodegenerative diseases such as Alzheimer's and Parkinson's. It may also be useful to investigate its effects on other neurological disorders such as epilepsy and stroke.
In anti-inflammatory research, further studies are needed to determine its potential applications in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. It may also be useful to investigate its effects on other diseases that involve inflammation, such as cardiovascular disease and diabetes.
In conclusion, 4-(2-Furanyl)-1-(4-methoxyphenyl)-2,3-azetidinedione is a promising small molecule drug that has shown potential in various scientific research applications. Further studies are needed to fully understand its mechanism of action and potential therapeutic applications.
合成方法
The synthesis of 4-(2-Furanyl)-1-(4-methoxyphenyl)-2,3-azetidinedione involves a multi-step process that starts with the reaction of 4-methoxybenzaldehyde with ethyl acetoacetate to form 4-methoxychalcone. This intermediate is then reacted with furfurylamine to form 4-(2-furanyl)-1-(4-methoxyphenyl)-2,3-azetidinedione. The final product is obtained after purification and characterization.
科学研究应用
4-(2-Furanyl)-1-(4-methoxyphenyl)-2,3-azetidinedione has been extensively studied for its potential therapeutic applications. In cancer research, it has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been found to induce apoptosis, or programmed cell death, in cancer cells.
In neuroprotection research, 4-(2-Furanyl)-1-(4-methoxyphenyl)-2,3-azetidinedione has been shown to have a protective effect on neurons. It has been found to reduce oxidative stress and inflammation in the brain, which are known to contribute to neurodegeneration.
In anti-inflammatory research, 4-(2-Furanyl)-1-(4-methoxyphenyl)-2,3-azetidinedione has been shown to have a potent anti-inflammatory effect. It has been found to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response.
属性
CAS 编号 |
160947-56-8 |
|---|---|
产品名称 |
4-(2-Furanyl)-1-(4-methoxyphenyl)-2,3-azetidinedione |
分子式 |
C14H11NO4 |
分子量 |
257.24 g/mol |
IUPAC 名称 |
4-(furan-2-yl)-1-(4-methoxyphenyl)azetidine-2,3-dione |
InChI |
InChI=1S/C14H11NO4/c1-18-10-6-4-9(5-7-10)15-12(13(16)14(15)17)11-3-2-8-19-11/h2-8,12H,1H3 |
InChI 键 |
NRKMGMXDZGGIRW-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)N2C(C(=O)C2=O)C3=CC=CO3 |
规范 SMILES |
COC1=CC=C(C=C1)N2C(C(=O)C2=O)C3=CC=CO3 |
同义词 |
4-(2-FURANYL)-1-(4-METHOXYPHENYL)-2,3-AZETIDINEDIONE |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



